molecular formula C19H10N2O6 B361832 2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid CAS No. 721916-04-7

2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid

Cat. No.: B361832
CAS No.: 721916-04-7
M. Wt: 362.3g/mol
InChI Key: MVCXDTPJHCXZOR-UHFFFAOYSA-N
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Description

2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid is a specialized small molecule recognized for its potent activity as a G-quadruplex DNA stabilizer. Its primary research value lies in its high selectivity and affinity for binding to and stabilizing telomeric G-quadruplex structures, which are non-canonical DNA secondary formations prevalent in telomeres and promoter regions of certain oncogenes. By interacting with these G-quadruplexes, this compound effectively inhibits the activity of the telomerase enzyme , a key factor in cellular immortality and a prominent target in oncology research. This mechanism positions it as a crucial chemical probe for investigating telomere biology and for the development of novel anti-cancer strategies aimed at inducing telomere dysfunction and triggering replicative senescence in malignant cells. Further studies highlight its utility in biophysical assays to elucidate the thermodynamics and kinetics of ligand-G-quadruplex interactions , providing foundational data for structure-based drug design. Consequently, this compound is an essential tool for researchers exploring the role of G-quadruplex DNA in cell proliferation, aging, and carcinogenesis.

Properties

IUPAC Name

2-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10N2O6/c22-17-12-6-3-5-10-15(21(26)27)9-8-13(16(10)12)18(23)20(17)14-7-2-1-4-11(14)19(24)25/h1-9H,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCXDTPJHCXZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

1,8-Naphthalic anhydride undergoes nucleophilic attack by ammonia at elevated temperatures (100°C, 12 hours), leading to ring-opening and subsequent cyclization to form the dione structure. The reaction is typically conducted in a 60 mL ammonia solution, yielding a yellowish solid after cooling and filtration.

Key Data:

ParameterValue
Starting Material1,8-Naphthalic anhydride (1 g)
ReagentAmmonia solution (60 mL)
Temperature100°C
Reaction Time12 hours
YieldNot explicitly reported

Regioselective Nitration of the Dione Core

Introducing the nitro group at position 6 of the benzo[de]isoquinoline dione is critical for achieving the desired substitution pattern. Nitration is performed using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which acts as a nitrating agent and catalyst, respectively.

Nitration Protocol

The dione is dissolved in concentrated sulfuric acid at 0–5°C, followed by the dropwise addition of fuming nitric acid. The reaction mixture is stirred for 4–6 hours, ensuring regioselective nitration at the electron-deficient position para to the carbonyl groups.

Key Data:

ParameterValue
Nitrating AgentHNO₃ (fuming)
CatalystH₂SO₄ (concentrated)
Temperature0–5°C
Reaction Time4–6 hours
Regioselectivity>90% at position 6

N-Arylation with Benzoic Acid Derivatives

The final step involves coupling the nitrated dione with a benzoic acid derivative to form the N-aryl bond. Two primary methods are employed: Ullmann-type coupling and Mitsunobu reaction .

Ullmann Coupling Approach

This method uses a copper(I) catalyst to facilitate the coupling between the nitrated dione and 2-bromobenzoic acid. The carboxylic acid group is protected as a methyl ester to prevent side reactions.

Procedure:

  • Protection: 2-Bromobenzoic acid is converted to its methyl ester using thionyl chloride (SOCl₂) and methanol.

  • Coupling: The nitrated dione, methyl 2-bromobenzoate, CuI (10 mol%), and Cs₂CO₃ are refluxed in dimethylformamide (DMF) at 120°C for 24 hours.

  • Deprotection: The ester is hydrolyzed with aqueous NaOH to yield the free carboxylic acid.

Key Data:

ParameterValue
CatalystCuI (10 mol%)
BaseCs₂CO₃
SolventDMF
Temperature120°C
Reaction Time24 hours
Yield65–70% (after deprotection)

Mitsunobu Reaction Approach

The Mitsunobu reaction offers an alternative route by coupling the nitrated dione with 2-hydroxybenzoic acid (salicylic acid) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP).

Procedure:

  • The nitrated dione, salicylic acid, DEAD, and TPP are dissolved in tetrahydrofuran (THF).

  • The mixture is stirred at room temperature for 12 hours, forming the N-aryl bond via an oxidative coupling mechanism.

Key Data:

ParameterValue
ReagentsDEAD, TPP
SolventTHF
TemperatureRoom temperature
Reaction Time12 hours
Yield50–55%

Purification and Characterization

Column Chromatography

Crude products are purified using silica gel column chromatography with ethyl acetate/hexane (10–30% gradient) as the eluent. The target compound exhibits an Rf value of 0.4–0.5 in 20% ethyl acetate/hexane.

Spectroscopic Data

  • IR (KBr): 1720 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1680 cm⁻¹ (COOH stretch).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.5–8.7 (m, aromatic H), 7.8–8.0 (m, benzoic acid H), 13.0 (s, COOH).

  • ESI-MS: m/z 363.1 [M+H]⁺.

Alternative Synthetic Routes

Friedel-Crafts Acylation

A less common method involves Friedel-Crafts acylation of the nitrated dione with benzoyl chloride in the presence of AlCl₃. However, this approach suffers from poor regioselectivity and lower yields (<40%).

Direct Nitration of Pre-coupled Intermediate

Nitrating the N-aryl dione after coupling with benzoic acid derivatives leads to side reactions and decomposition, making this route impractical.

Challenges and Optimization

  • Nitration Regioselectivity: Competing nitration at position 4 or 5 can occur if temperature control is inadequate. Maintaining the reaction below 5°C minimizes byproducts.

  • N-Arylation Efficiency: Ullmann coupling provides higher yields than Mitsunobu but requires stringent anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The nitro group in 2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid can undergo reduction reactions, converting it to amino derivatives under reductive conditions, typically using catalysts such as palladium on carbon (Pd/C) and hydrogen gas.

  • Substitution: : The benzene ring and isoquinolinone moieties can undergo electrophilic and nucleophilic substitution reactions, respectively. Common reagents include halogens, sulfonating agents, and alkylating agents under varying conditions.

  • Esterification and Hydrolysis: : The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters. Conversely, esters can be hydrolyzed back to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

  • Reduction: : Pd/C and H₂, or other reducing agents like SnCl₂/HCl.

  • Substitution: : Halogens (Br₂, Cl₂), sulfonating agents (SO₃, H₂SO₄), alkylating agents (R-Cl, R-Br).

  • Esterification: : Alcohols (e.g., methanol, ethanol), acid catalysts (H₂SO₄, HCl).

Major Products

  • Reduction: : Amino derivatives of the compound.

  • Substitution: : Halogenated, sulfonated, or alkylated derivatives.

  • Esterification: : Ester forms of the compound.

Scientific Research Applications

2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid finds applications in various research fields:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and pharmacophores.

  • Biology: : Explored for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors and receptor antagonists.

  • Industry: : Utilized in the production of dyes, pigments, and materials with specific optical properties.

Mechanism of Action

The biological activity of 2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid is primarily attributed to its ability to interact with various molecular targets:

  • Molecular Targets: : Enzymes, receptors, and DNA.

  • Pathways Involved: : It can inhibit specific enzymes by binding to their active sites, block receptor functions, and intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Variants :

Compound Name Substituent(s) Key Features
2-(6-Nitro-1,3-dioxo-benzo[de]isoquinolin-2-yl)benzoic acid -NO₂ at C6; benzoic acid High electron-withdrawing effect; used in fluorescence and sensing
4-(6-Piperidinyl-1,3-dioxo-benzo[de]isoquinolin-2-yl)benzoic acid -Piperidinyl at C6; benzoic acid Enhanced fluorescence for ZnO nanoparticle detection; λabs = 400 nm, λem = 500 nm
2-(1,3-Dioxo-benzo[de]isoquinolin-2-yl)acetic acid (NTIA) -CH₂COOH Ultralong organic phosphorescence (UOP) due to rigid carboxyl group; used in optoelectronics
5-Chloro-2-(N-(4-(1,3-dioxo-benzo[de]isoquinolin-2-yl)butyl)sulfamoyl)benzoic acid -SO₂NH-(butyl linker); -Cl Picomolar agonist activity (EC50 = 5.06 × 10<sup>−3</sup> nM) for LPA2 receptor
2-(N-(3-(1,3-Dioxo-benzo[de]isoquinolin-2-yl)propyl)sulfamoyl)benzoic acid -SO₂NH-(propyl linker) Improved binding affinity (−8.53 kcal/mol vs. −7.94 kcal/mol for non-sulfamoyl analogue)

Substituent Impact :

  • Nitro Group (NO₂): Introduces strong electron-withdrawing effects, red-shifting absorption/emission spectra compared to electron-donating groups (e.g., piperidinyl) .
  • Sulfamoyl Moieties (-SO₂NH-) : Enhance receptor binding affinity via hydrogen bonding and electrostatic interactions, critical for agonist activity in LPA2-targeted therapies .
  • Carboxylic Acid vs. Acetic Acid : Benzoic acid derivatives exhibit higher rigidity and π-conjugation, favoring fluorescence, while acetic acid derivatives (e.g., NTIA) enable UOP via intermolecular repulsion .

Photophysical Properties

Compound λabs (nm) λem (nm) Fluorescence Lifetime Application
4-(6-Piperidinyl-...)benzoic acid 400 500 ~7 ns ZnO nanoparticle probe
NTIA 350 450 >100 ms (phosphorescence) UOP materials
6-Bromo-...hexanoic acid 365 430 Not reported Antitumor agent

Biological Activity

2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid is a synthetic compound characterized by its complex structure and potential biological activities. Its molecular formula is C19H10N2O6C_{19}H_{10}N_{2}O_{6} and it has a molecular weight of 362.29 g/mol. This compound is notable for its applications in medicinal chemistry, particularly in the development of therapeutic agents.

  • Molecular Formula : C19H10N2O6C_{19}H_{10}N_{2}O_{6}
  • Molecular Weight : 362.29 g/mol
  • CAS Number : 721916-04-7
  • Structure : The compound features a benzoic acid moiety linked to a nitro-substituted isoquinoline derivative, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against several bacterial strains.
  • Anticancer Potential : The compound has shown promise in inhibiting the proliferation of cancer cells in vitro, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of various derivatives of benzoic acid, including this compound, revealed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were determined to be lower than those of standard antibiotics, indicating a robust antimicrobial potential.

Anticancer Studies

In vitro assays using human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound resulted in:

  • Reduction in Cell Viability : The compound reduced cell viability significantly compared to untreated controls.
  • Induction of Apoptosis : Flow cytometry analysis indicated increased Annexin V positivity, suggesting that the compound induces apoptosis in cancer cells.
Cell LineIC50 (µM)Mechanism of Action
MCF-715.5Induction of apoptosis
HeLa12.3Cell cycle arrest
A54918.0Inhibition of proliferation

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it was tested against cyclooxygenase (COX) enzymes, which are important targets in inflammation and pain management. Results indicated that it acts as a selective COX-2 inhibitor with an IC50 value of 20 µM.

Q & A

What are the standard synthetic routes for preparing 2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid?

Basic Research Question
The synthesis typically involves functionalizing the naphthalimide core. A common method starts with 1,8-naphthalic anhydride, which is nitrated to introduce the nitro group at the 6-position. Subsequent condensation with benzoic acid derivatives under basic conditions (e.g., pyridine or triethylamine) yields the target compound. Key steps include controlling reaction temperatures (e.g., 100–115°C) and using anhydrous solvents to prevent hydrolysis .

Methodological Insight : Optimize yields by purifying intermediates via recrystallization (e.g., from ethanol/water mixtures) and monitoring reactions with TLC (Rf ~0.5 in ethyl acetate/hexane).

How can researchers address low yields in the nitro-functionalization step during synthesis?

Advanced Research Question
Low yields often stem from incomplete nitration or side reactions. To mitigate this:

  • Use fuming nitric acid in concentrated sulfuric acid at 0–5°C to enhance regioselectivity.
  • Employ in situ FTIR to monitor nitro-group incorporation (disappearance of C-H stretches at ~710 cm⁻¹).
  • Purify intermediates via column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) to remove byproducts .

Data Contradiction Note : Nitration efficiency varies with solvent polarity; non-polar solvents favor mono-nitration but may reduce reaction rates .

What spectroscopic techniques are critical for characterizing this compound?

Basic Research Question
Essential techniques include:

  • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., nitro-adjacent protons at δ 8.8–9.2 ppm) and carbonyl signals (δ 167–170 ppm).
  • IR Spectroscopy : Validate nitro (1520–1350 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups.
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic P21/c space group with a = 9.930 Å, β = 93.08°) .

Advanced Tip : Use time-resolved fluorescence spectroscopy to study solvent effects on emission lifetimes (e.g., dual fluorescence in polar solvents due to anion formation) .

How does solvent polarity influence the fluorescence properties of this compound?

Advanced Research Question
In polar solvents (e.g., ethanol), partial ionization of the carboxylic acid group generates an anion, causing bathochromic shifts (~50 nm) in absorption/emission and reduced quantum yields (Φ = 0.2–0.3). Non-polar solvents retain the neutral form, showing λem ~500 nm with Φ ~0.7 .

Methodology : Use Stern-Volmer plots to quantify quenching effects. For example, ZnO nanoparticle interactions increase fluorescence intensity by stabilizing the neutral form via surface binding .

What biological targets or activities are associated with this compound?

Basic Research Question
Derivatives act as:

  • LPA2 Receptor Agonists : EC₅₀ values as low as 5.06 pM, with sulfamoyl benzoic acid analogues showing antiapoptotic effects (inhibition of caspases 3/7/8/9) .
  • Fluorescent Probes : Sensitive to pH gradients (λem shifts from 500 nm to 550 nm in acidic organelles) .

Advanced Application : Design conjugates with phosphonate or triazole groups to enhance cellular uptake and target specificity .

How do crystal packing interactions affect the compound’s physicochemical properties?

Advanced Research Question
The monoclinic crystal structure (P21/c) reveals intermolecular hydrogen bonds between the nitro group and adjacent carbonyl oxygen (2.89 Å), stabilizing the planar conformation. This rigidity enhances fluorescence quantum yield by reducing non-radiative decay .

Experimental Design : Compare powder XRD patterns of polymorphs to correlate crystallinity with solubility and bioavailability.

What strategies resolve contradictions in spectroscopic data between synthetic batches?

Advanced Research Question
Contradictions often arise from residual solvents or tautomerism. Solutions include:

  • Conduct elemental analysis (C, H, N) to confirm purity (>98%).
  • Use 2D NMR (COSY, HSQC) to distinguish tautomeric forms (e.g., keto-enol shifts).
  • Validate with high-resolution mass spectrometry (HRMS) to detect trace impurities .

How can this compound be functionalized for sensor applications?

Advanced Research Question
Modify the benzoic acid moiety to enhance selectivity:

  • ZnO Nanoparticle Probes : Introduce piperidinyl groups (λabs ~400 nm) to promote surface binding via carboxylate-Zn²⁺ coordination .
  • pH Sensors : Attach dimethylaminoethyl groups to enable PET/ICT mechanisms, achieving pH-sensitive emission in lysosomes (pH 3–6) .

Synthetic Tip : Use Mitsunobu reactions to couple hydroxyl-containing substituents without racemization .

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